![molecular formula C11H11NO2 B1328213 1,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 858233-18-8](/img/structure/B1328213.png)
1,7-dimethyl-1H-indole-2-carboxylic acid
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Overview
Description
“1,7-dimethyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Chemical Reactions Analysis
Indole derivatives, including “1,7-dimethyl-1H-indole-2-carboxylic acid”, can undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .Scientific Research Applications
Cancer Treatment
Indole derivatives, including 1,7-dimethyl-1H-indole-2-carboxylic acid , have shown promise in the treatment of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of new anticancer drugs .
Antimicrobial Activity
These compounds have been studied for their antimicrobial properties, which could lead to the creation of new antibiotics that are effective against resistant strains of bacteria .
Treatment of Disorders
The indole structure is significant in cell biology and has been associated with the treatment of various disorders within the human body, offering a potential pathway for therapeutic applications .
Antiviral Agents
Indole derivatives have been reported to possess antiviral activities. They could be used to develop treatments for viral infections, including influenza and other RNA and DNA viruses .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis .
Antioxidant Applications
These compounds may also serve as antioxidants, helping to protect cells from damage caused by free radicals. This property is beneficial in preventing diseases related to oxidative stress .
Neuroprotective Effects
Research suggests that indole derivatives could have neuroprotective effects, which might be utilized in treating neurodegenerative diseases .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. While not directly related to 1,7-dimethyl-1H-indole-2-carboxylic acid, this application highlights the versatility of indole compounds in biological systems .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral life cycle pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other therapeutic actions .
properties
IUPAC Name |
1,7-dimethylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFLRMMPCRQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649234 |
Source
|
Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
858233-18-8 |
Source
|
Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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